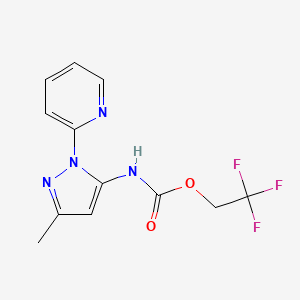![molecular formula C26H23N3O2S B3013509 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 921129-67-1](/img/structure/B3013509.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives is a multi-step process that often involves coupling reactions. In the case of 2-phenyl-N-(pyrazin-2-yl)acetamide, the compound was prepared through a coupling reaction, followed by crystallization using a toluene and methanol mixture . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives were synthesized through a linear synthesis process, which was then characterized by various spectroscopic methods . These methods of synthesis are crucial for the preparation of acetamide compounds with potential applications in various fields, including medicinal chemistry.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using a combination of spectroscopic techniques and X-ray diffraction. For instance, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, which provided detailed information about the unit-cell parameters and the crystal's space group . The optimized molecular structure and vibrational frequencies of similar compounds have been investigated using both experimental techniques and theoretical calculations, such as density functional theory (DFT) .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions. In the crystal form, molecules like 2-phenyl-N-(pyrazin-2-yl)acetamide are held together by strong intermolecular hydrogen bonds, which can influence the compound's properties and stability . These interactions are often analyzed using NBO analysis to understand the stability arising from hyper-conjugative interactions and charge delocalization within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized using a range of analytical techniques. Thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy are employed to understand the thermal stability and optical properties of these compounds . Additionally, the HOMO and LUMO analysis, as well as the calculation of the first hyperpolarizability, can reveal insights into the electronic properties and potential applications in nonlinear optics . The molecular electrostatic potential is also studied to gain a deeper understanding of the molecule's reactivity .
Anticancer Properties Analysis
Some acetamide derivatives have been evaluated for their anticancer properties. For example, novel 2-chloro N-aryl substituted acetamide derivatives were screened for cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7 . The compounds were characterized and their IC50 values were determined, revealing that some derivatives exhibit significant cytotoxicity, which could be explored further for potential therapeutic applications .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, evaluated using various in vitro assays. This research highlights the potential of these compounds in developing antioxidant agents (Chkirate et al., 2019).
Anticancer and Antiviral Activities
- Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones and evaluated their anticancer and antiviral activities. One derivative showed high activity against the Tacaribe TRVL 11 573 virus strain, suggesting the potential of these compounds in antiviral therapy (Havrylyuk et al., 2013).
Pharmacological Evaluation
- Research by Faheem (2018) conducted computational and pharmacological evaluations of pyrazole novel derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions. This study indicates the diverse therapeutic potentials of these compounds in medical applications (Faheem, 2018).
Anti-Microbial Activities
- A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moiety. These compounds demonstrated significant anti-bacterial and anti-fungal activities, suggesting their use in developing new antimicrobial agents (Saravanan et al., 2010).
Flavouring Substance Evaluation
- Younes et al. (2018) delivered a scientific opinion on the implications for human health of a related flavouring substance. This study ensures the safety of such compounds when used in food applications (Younes et al., 2018).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-31-22-13-11-21(12-14-22)29-26(23-16-32-17-24(23)28-29)27-25(30)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHJCZLNLTHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

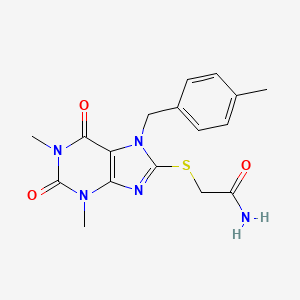
![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)
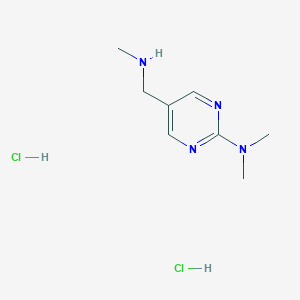
![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)
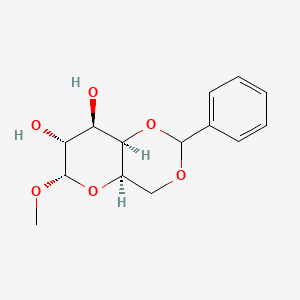
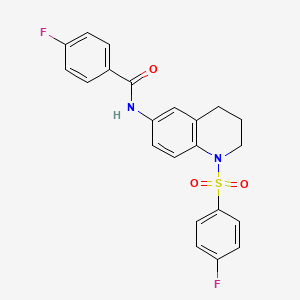
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
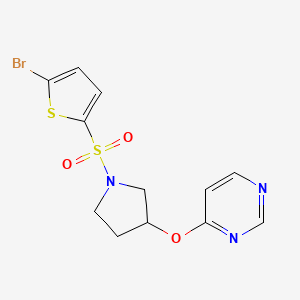
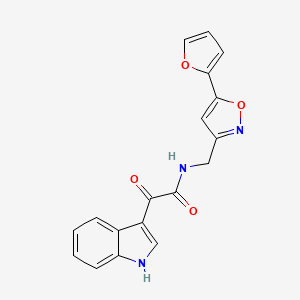
![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)
